
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
Descripción general
Descripción
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine is a chemical compound with the CAS Number: 380380-63-2 . It has a molecular weight of 240.06 and its IUPAC name is 5-bromo-2-(1-methyl-1H-tetraazol-5-yl)pyridine . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine is represented by the linear formula C7H6BrN5 . The InChI code for the compound is 1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine is a pale-yellow to yellow-brown solid . It has a molecular weight of 240.06 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Crystallography
The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine has been studied . The compound crystallizes in the orthorhombic system with a = 12.3735 (8) Å, b = 20.8690 (11) Å, c = 6.8385 (6) Å, V = 1765.9 (2) ų, Z = 8 . This information is crucial for understanding the physical and chemical properties of the compound.
Synthesis
The compound can be synthesized by reacting 5-bromo-2-(2H-tetrazol-5-yl)pyridine with sodium azide and ammonium chloride in DMF at 120 °C for 1 hour . The addition of iodomethane to the solution produces a mixture of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine at room temperature .
Chiroptical Methods
While not directly related to 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, the increasing applicability of chiroptical methods in structural analysis has been facilitated by the development of methodology for ab initio predictions of chiroptical properties . This could potentially be applied to this compound for further structural analysis.
Mass Spectral Analysis
Mass spectral analysis is an essential technique to confirm the molecular weight of a synthesized compound and to infer potential fragmentation patterns that can provide invaluable structural insights . This technique could be applied to 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine.
Storage and Safety
The compound should be stored at a temperature between 2-8°C . It is a pale-yellow to yellow-brown solid . Safety information indicates that it is explosive and harmful if swallowed .
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers . Its CAS Number is 380380-63-2 .
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine . These factors could include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active.
Propiedades
IUPAC Name |
5-bromo-2-(1-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPIVPDZNDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634146 | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine | |
CAS RN |
380380-63-2 | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380380-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380380-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine?
A1: 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine crystallizes in the orthorhombic system, specifically in the Acam space group (no. 64), which is an unconventional setting of Cmce formerly known as Cmca []. The unit cell dimensions are: a = 12.3735(8) Å, b = 20.8690(11) Å, c = 6.8385(6) Å. The unit cell volume is 1765.9(2) Å3, and it contains 8 molecules (Z = 8) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


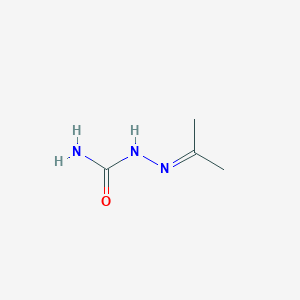
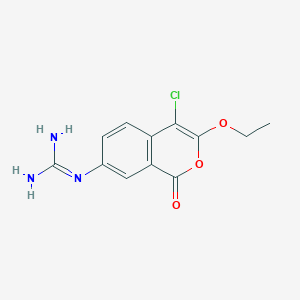
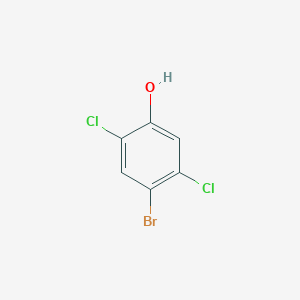
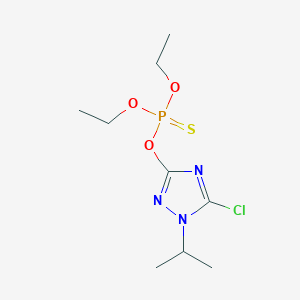
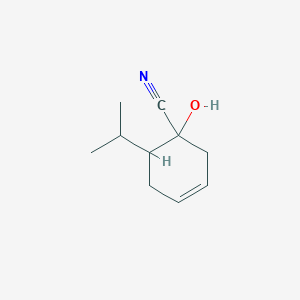

![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)


![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
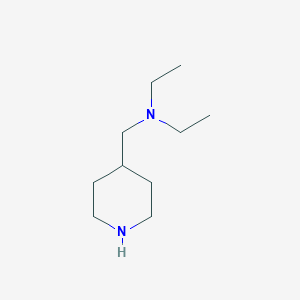
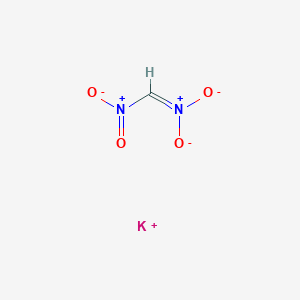
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)